![molecular formula C10H17NOSi B14339126 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile CAS No. 102870-62-2](/img/structure/B14339126.png)
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a hepta-3,5-dienenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a conjugated diene system. The trimethylsilyl group imparts specific chemical properties, making it useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile typically involves the reaction of hepta-3,5-dienenitrile with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the nitrile and diene moieties participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane: Similar in having a trimethylsilyl group but differs in its siloxane backbone.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Uniqueness
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is unique due to its conjugated diene system and nitrile group, which provide distinct reactivity and applications compared to other trimethylsilyl compounds .
Eigenschaften
CAS-Nummer |
102870-62-2 |
|---|---|
Molekularformel |
C10H17NOSi |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
2-trimethylsilyloxyhepta-3,5-dienenitrile |
InChI |
InChI=1S/C10H17NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h5-8,10H,1-4H3 |
InChI-Schlüssel |
XETHDOWMTYGPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


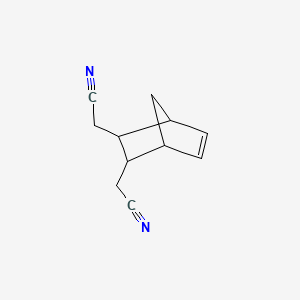
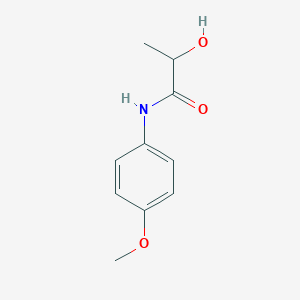
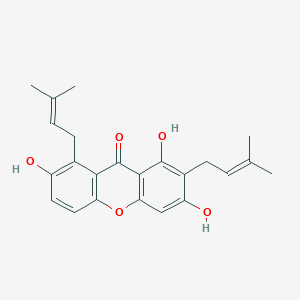
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
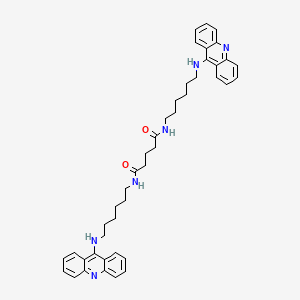

![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
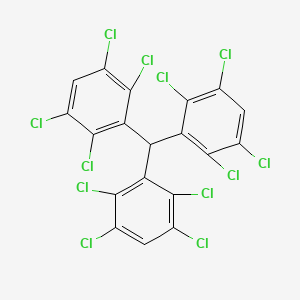
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

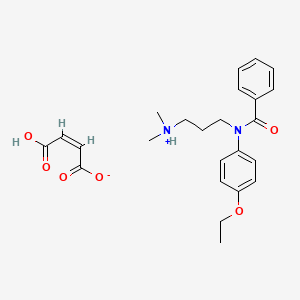
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
